molecular formula C16H20ClNO3 B2976487 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide CAS No. 899957-64-3

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide

Cat. No. B2976487
CAS RN: 899957-64-3
M. Wt: 309.79
InChI Key: GBJIBCYVSDSDBN-UHFFFAOYSA-N
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Description

“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . The compound also contains a 3-chlorobenzamide group, which consists of a benzene ring attached to an amide group with a chlorine atom at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spiro ring system, the benzene ring, and the amide group. The spiro ring system would likely impart some degree of three-dimensionality to the molecule .

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer treatments. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models, suggesting that it may be a potential therapeutic agent for these diseases.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. By inhibiting this enzyme, this compound prevents the replication of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. This may contribute to its anti-cancer effects by altering the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. It has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in the treatment of neurodegenerative diseases. This compound has been shown to have a low toxicity profile in animal models, suggesting that it may be a safe and effective therapeutic agent for use in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. This compound has also been shown to have neuroprotective effects, which may make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide. One area of research could focus on the development of new synthetic methods for the production of this compound, with the goal of improving the yield and purity of the final product. Another area of research could focus on the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Finally, future research could focus on the development of new analogs of this compound with improved solubility and bioavailability, with the goal of improving its effectiveness as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide involves a multistep process that starts with the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with N-(2-hydroxyethyl)piperazine to form N-(2-hydroxyethyl)piperazine-3-chlorobenzamide, which is then cyclized to form this compound. The final product is purified using column chromatography to obtain a pure sample of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

3-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJIBCYVSDSDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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